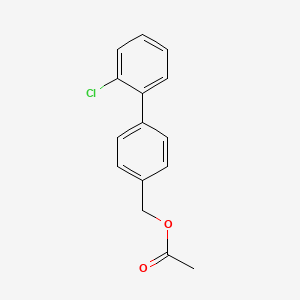
Acetoxy 4-methyl 2'-chlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxy 4-methyl 2’-chlorobiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetoxy group, a methyl group, and a chlorine atom attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy 4-methyl 2’-chlorobiphenyl typically involves the acetylation of 4-methyl 2’-chlorobiphenyl. This can be achieved through the reaction of 4-methyl 2’-chlorobiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Acetoxy 4-methyl 2’-chlorobiphenyl may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetoxy 4-methyl 2’-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Acetoxy 4-methyl 2’-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetoxy 4-methyl 2’-chlorobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom and methyl group contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetoxy 4-methyl biphenyl: Lacks the chlorine atom, resulting in different reactivity and applications.
4-methyl 2’-chlorobiphenyl:
Acetoxy biphenyl: Lacks both the methyl and chlorine groups, leading to distinct properties and applications.
Uniqueness
Acetoxy 4-methyl 2’-chlorobiphenyl is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
109523-94-6 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
[4-(2-chlorophenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)18-10-12-6-8-13(9-7-12)14-4-2-3-5-15(14)16/h2-9H,10H2,1H3 |
Clave InChI |
SIOKJCQSIHWEIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
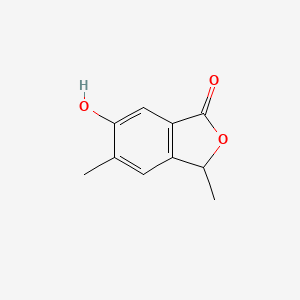
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

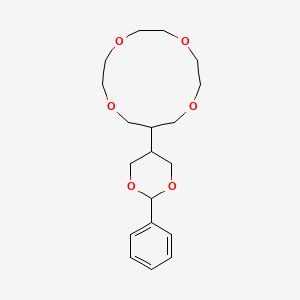
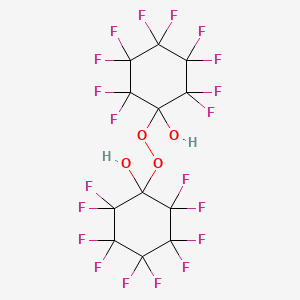
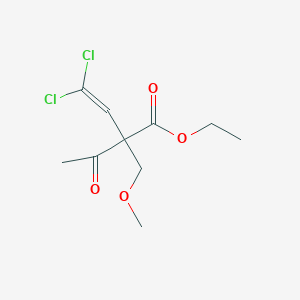
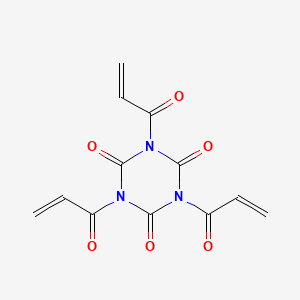

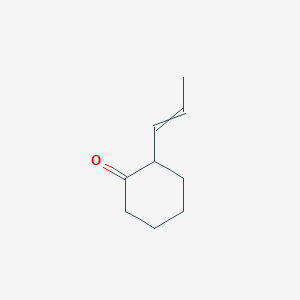
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)

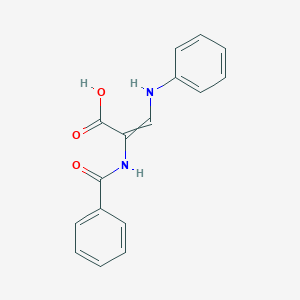
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
